molecular formula C16H16N2Na2O7S2 B13399353 disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13399353
M. Wt: 458.4 g/mol
InChI Key: FWRNIJIOFYDBES-UHFFFAOYSA-L
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Description

Disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a β-lactam antibiotic structurally derived from the penicillin core, characterized by a bicyclo[3.2.0]heptane system with a 4-thia-1-aza configuration. The compound features a sulfonatoacetyl side chain at the 6-position, distinguishing it from classical penicillins like ampicillin. Its disodium salt form enhances aqueous solubility, making it suitable for parenteral administration .

Properties

IUPAC Name

disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNIJIOFYDBES-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, starting with the preparation of the core bicyclic structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of functional groups via substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: The compound’s reactivity and stability make it suitable for various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The compound is compared to three key analogs: ampicillin sodium , cloxacillin sodium , and a chromium(III) complex derivative (Table 1).

Table 1: Structural and Functional Comparison

Compound Name 6-Position Substituent Key Functional Groups Molecular Weight (g/mol) Solubility (mg/mL)
Disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 2-Phenyl-2-sulfonatoacetyl Sulfonato (-SO₃⁻), disodium salt ~433.4* High (>100)
Ampicillin sodium (C₁₆H₁₈N₃NaO₄S) 2-Amino-2-phenylacetyl Amino (-NH₂), sodium salt 371.4 10–50
Cloxacillin sodium (C₁₉H₁₇ClN₃NaO₅S) 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarbonyl Chlorophenyl, isoxazole, sodium salt 475.9 ~30
Chromium(III) complex derivative 2-Phenylacetyl + Cr(III) coordination Cr(III) metal center ~550 (estimated) Low (<5)

*Calculated based on analogous structures.

Key Observations:

Sulfonato Group vs. Amine/Acyl Groups: The sulfonato group in the target compound confers higher solubility compared to ampicillin’s amine group and cloxacillin’s bulky isoxazole . This may enhance bioavailability in systemic circulation.

Antibacterial Activity and Resistance Profiles

  • Ampicillin Sodium : Broad-spectrum activity against Gram-positive and some Gram-negative bacteria but susceptible to β-lactamases .
  • Cloxacillin Sodium : Narrower spectrum, targeting β-lactamase-producing Staphylococcus aureus due to steric hindrance from the isoxazole group .

Pharmacokinetic and Stability Considerations

  • Solubility: The disodium salt of the target compound likely surpasses ampicillin sodium in aqueous solubility, facilitating intravenous delivery .

Q & A

Q. How do researchers address discrepancies in cytotoxicity profiles between mammalian cell lines and primary cells?

  • Methodological Answer : Conduct MTT assays on HEK-293, HepG2, and primary hepatocytes. Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., oxidative stress). Validate with live-cell imaging (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Adjust dosing based on IC50 ratios (primary vs. immortalized cells).

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